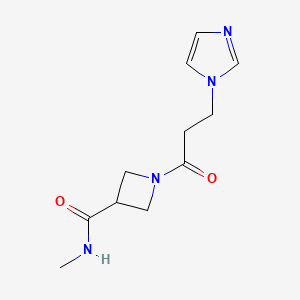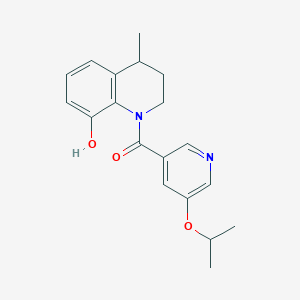
1-(3-imidazol-1-ylpropanoyl)-N-methylazetidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-imidazol-1-ylpropanoyl)-N-methylazetidine-3-carboxamide is a synthetic compound that features an imidazole ring, a propanoyl group, and an azetidine ring
Métodos De Preparación
The synthesis of 1-(3-imidazol-1-ylpropanoyl)-N-methylazetidine-3-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 3-imidazol-1-ylpropionic acid with N-methylazetidine-3-carboxylic acid under specific conditions to form the desired compound . The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .
Análisis De Reacciones Químicas
1-(3-imidazol-1-ylpropanoyl)-N-methylazetidine-3-carboxamide can undergo various chemical reactions, including:
Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted imidazole derivatives .
Aplicaciones Científicas De Investigación
1-(3-imidazol-1-ylpropanoyl)-N-methylazetidine-3-carboxamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(3-imidazol-1-ylpropanoyl)-N-methylazetidine-3-carboxamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, which can inhibit the activity of metalloenzymes . Additionally, the compound can interact with cellular membranes, disrupting their integrity and leading to cell death . The exact pathways involved depend on the specific biological context and the target organism or cell type .
Comparación Con Compuestos Similares
1-(3-imidazol-1-ylpropanoyl)-N-methylazetidine-3-carboxamide can be compared with other imidazole-containing compounds, such as:
Metronidazole: An antimicrobial agent used to treat infections caused by anaerobic bacteria and protozoa.
Clotrimazole: An antifungal medication used to treat various fungal infections.
Ketoconazole: Another antifungal agent with a broad spectrum of activity.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties . Its combination of an imidazole ring with an azetidine ring and a propanoyl group makes it a versatile compound for various applications .
Propiedades
IUPAC Name |
1-(3-imidazol-1-ylpropanoyl)-N-methylazetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c1-12-11(17)9-6-15(7-9)10(16)2-4-14-5-3-13-8-14/h3,5,8-9H,2,4,6-7H2,1H3,(H,12,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNHCNCKPBXNGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CN(C1)C(=O)CCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfamoyl)phenyl]-2-(oxolan-2-yl)acetamide](/img/structure/B6970067.png)
![N-[4-(difluoromethoxy)-2,5-difluorophenyl]-2-methoxyacetamide](/img/structure/B6970080.png)
![N-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfamoyl)phenyl]-4-prop-2-enoxybutanamide](/img/structure/B6970082.png)
![3,4-dimethyl-N-[4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)phenyl]-6-oxo-1H-pyridazine-5-carboxamide](/img/structure/B6970090.png)
![N-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)methyl]-2-propan-2-ylpyrazole-3-carboxamide](/img/structure/B6970103.png)
![(2S)-2-hydroxy-N-[2-(4-propan-2-yloxyphenyl)ethyl]propanamide](/img/structure/B6970106.png)
![N-[[5-[1-(2,4,5-trifluoro-3-hydroxybenzoyl)pyrrolidin-2-yl]furan-2-yl]methyl]acetamide](/img/structure/B6970107.png)
![4-[2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethyl]-2,6-dimethylphenol](/img/structure/B6970125.png)
![N-methyl-1-[3-(1,3-thiazol-2-yl)propanoyl]azetidine-3-carboxamide](/img/structure/B6970143.png)
![(1,1-Dioxo-1,4-thiazinan-4-yl)-[6-(2-propan-2-yloxyethylamino)pyridin-3-yl]methanone](/img/structure/B6970154.png)
![1-[3-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)propanoyl]-N-methylazetidine-3-carboxamide](/img/structure/B6970162.png)
![(1,1-Dioxo-1,4-thiazinan-4-yl)-[6-[methyl(1,3-thiazol-2-ylmethyl)amino]pyridin-3-yl]methanone](/img/structure/B6970164.png)
![N-methyl-1-[3-(oxan-4-yloxy)propanoyl]azetidine-3-carboxamide](/img/structure/B6970166.png)

